methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(4-ethoxyphenyl)amino]acrylate
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Overview
Description
Methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(4-ethoxyphenyl)amino]acrylate is an organic compound characterized by the presence of a sulfonyl group, a chlorophenyl group, and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(4-ethoxyphenyl)amino]acrylate typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-ethoxyaniline in the presence of a base, followed by esterification with methyl acrylate. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(4-ethoxyphenyl)amino]acrylate undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, amines, and substituted chlorophenyl compounds. These products can be further utilized in various chemical syntheses and applications.
Scientific Research Applications
Methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(4-ethoxyphenyl)amino]acrylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(4-ethoxyphenyl)amino]acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and signaling.
Comparison with Similar Compounds
Similar Compounds
Bis(4-chlorophenyl) sulfone: Used as a precursor for polymers and has similar sulfonyl functionality.
β-Keto sulfones: Versatile building blocks in organic synthesis with sulfonyl and carbonyl groups.
Uniqueness
Methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(4-ethoxyphenyl)amino]acrylate is unique due to its combination of a sulfonyl group with chlorophenyl and ethoxyphenyl groups, providing distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its role in scientific research further highlight its significance.
Properties
IUPAC Name |
methyl (Z)-2-(4-chlorophenyl)sulfonyl-3-(4-ethoxyanilino)prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO5S/c1-3-25-15-8-6-14(7-9-15)20-12-17(18(21)24-2)26(22,23)16-10-4-13(19)5-11-16/h4-12,20H,3H2,1-2H3/b17-12- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZUOTFJJFCTJJ-ATVHPVEESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N/C=C(/C(=O)OC)\S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.